molecular formula C20H19Cl2N3O4 B10863591 N-(3,4-dichlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine-1-carboxamide

N-(3,4-dichlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine-1-carboxamide

Cat. No.: B10863591
M. Wt: 436.3 g/mol
InChI Key: HZCONNSZCWIHGS-UHFFFAOYSA-N
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Description

This compound is a piperazine-1-carboxamide derivative featuring a 3,4-dichlorophenyl group at the N-position and a 2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl moiety at the 4-position of the piperazine ring. Its structural uniqueness lies in the combination of a lipophilic dichlorophenyl group and the electron-rich benzodioxin system, which collectively influence its pharmacological profile. As a lead CCR2 antagonist, it was developed to address hERG (human ether-à-go-go-related gene) channel inhibition—a common issue in early analogues—by reducing lipophilicity and basicity through strategic structural modifications .

Properties

Molecular Formula

C20H19Cl2N3O4

Molecular Weight

436.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxamide

InChI

InChI=1S/C20H19Cl2N3O4/c21-14-6-5-13(11-15(14)22)23-20(27)25-9-7-24(8-10-25)19(26)18-12-28-16-3-1-2-4-17(16)29-18/h1-6,11,18H,7-10,12H2,(H,23,27)

InChI Key

HZCONNSZCWIHGS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2COC3=CC=CC=C3O2)C(=O)NC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

Biological Activity

N-(3,4-dichlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine-1-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : Piperazine ring
  • Substituents :
    • 3,4-Dichlorophenyl group
    • 2,3-Dihydro-1,4-benzodioxin carbonyl moiety

The molecular formula is C15H15Cl2N3O3C_{15}H_{15}Cl_2N_3O_3, with a molecular weight of approximately 360.25 g/mol. The presence of halogen atoms and the benzodioxin moiety suggests potential interactions with biological targets.

Research indicates that compounds with similar structural features often exhibit multiple mechanisms of action:

  • Antineoplastic Activity : Compounds containing a piperazine structure have shown promise in inhibiting cancer cell proliferation by interfering with tubulin dynamics and inducing apoptosis in various cancer cell lines .
  • Anthelmintic Effects : Similar derivatives have been investigated for their ability to disrupt parasitic worm metabolism and reproduction .
  • Neuropharmacological Effects : The piperazine scaffold is often associated with psychoactive properties, potentially modulating neurotransmitter systems .

In Vitro Studies

A series of studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

Cell LineIC50 (µM)Reference
MDA-MB 231 (breast cancer)34.31
U-87 MG (glioblastoma)38.29
T. spiralis muscle larvae100

Efficacy in Animal Models

In animal models, compounds similar to this compound have demonstrated significant efficacy against both tumors and parasitic infections. For instance:

  • A study reported that a related piperazine derivative exhibited a mortality rate of over 60% in T. spiralis larvae at concentrations higher than 100 µg/mL .

Case Studies

  • Cancer Treatment : A recent study highlighted the use of piperazine derivatives in targeting glioblastoma cells. The derivative showed enhanced cytotoxicity compared to standard treatments like doxorubicin .
  • Anthelmintic Activity : In a comparative study involving various anthelmintic agents, the compound demonstrated superior efficacy against T. spiralis larvae compared to traditional drugs like albendazole .

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperazine core substituted with a 3,4-dichlorophenyl group and a 2,3-dihydro-1,4-benzodioxin moiety. Its structure can be represented as follows:

N 3 4 dichlorophenyl 4 2 3 dihydro 1 4 benzodioxin 2 ylcarbonyl piperazine 1 carboxamide\text{N 3 4 dichlorophenyl 4 2 3 dihydro 1 4 benzodioxin 2 ylcarbonyl piperazine 1 carboxamide}

This unique structure may contribute to its biological activity by interacting with various molecular targets in the body.

Anticancer Activity

Recent studies have shown that compounds similar to N-(3,4-dichlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine-1-carboxamide exhibit promising anticancer properties. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways such as inhibiting cell proliferation and promoting cell cycle arrest.
  • Case Studies : A study demonstrated that derivatives of piperazine showed cytotoxic effects against human cancer cell lines including breast and colon cancer cells .

Anti-inflammatory Properties

Research indicates that similar piperazine derivatives possess anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes:

  • Dual Inhibition : This dual inhibition mechanism can help reduce inflammation and pain in various conditions such as arthritis .

Neuropharmacological Effects

There is emerging evidence that compounds containing a piperazine structure may influence neurotransmitter systems:

  • Potential Uses : These compounds could be explored for their potential as anxiolytics or antidepressants due to their interaction with serotonin receptors .

Comparative Data Table

Application AreaMechanism of ActionNotable Findings
AnticancerInduces apoptosis; inhibits proliferationEffective against breast and colon cancer cells
Anti-inflammatoryInhibits COX and LOXReduces inflammation in animal models
NeuropharmacologicalModulates neurotransmitter systemsPotential anxiolytic effects observed

Comparison with Similar Compounds

Compound 20 () :

  • Structure : 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-N-(phenylcarbamoyl)-3-pyridinesulfonamide.
  • Comparison : Replaces the benzodioxin carbonyl with a pyridinesulfonamide group. The sulfonamide group increases polarity but may reduce CNS penetration compared to the carboxamide in the target compound.
  • Pharmacology: Not explicitly described, but sulfonamides generally exhibit varied receptor affinities due to hydrogen-bonding capabilities .

N-(4-chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazine-1-carbothioamide () :

  • Structure : Substitutes the carboxamide with a carbothioamide (C=S instead of C=O).
  • Comparison : The thioamide group may enhance metabolic stability but reduce electronic interactions with target receptors. Melting points and solubility likely differ due to altered hydrogen-bonding capacity .

Doxazosin-Related Compounds () :

  • Structure : Doxazosin features a quinazoline ring instead of dichlorophenyl and a benzodioxin carbonyl piperazine.
  • Comparison: The quinazoline moiety directs alpha-adrenergic antagonism, whereas the dichlorophenyl group in the target compound prioritizes CCR2 antagonism. This highlights how minor structural changes pivot therapeutic applications .

Halogen-Substituted Analogues ()

Compounds A2–A6 in are N-arylpiperazine-1-carboxamides with fluorophenyl or chlorophenyl substituents.

  • Key Differences: A6 (N-(4-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide): Incorporates a quinazolinone group, enhancing interactions with kinase targets.

Piperazine Derivatives with Bicyclic Systems ()

  • Compound in : Features a benzo[b][1,4]oxazin-3(4H)-one scaffold.
  • Comparison : The rigid bicyclic system may restrict conformational flexibility, altering binding kinetics compared to the more flexible benzodioxin carbonyl group in the target compound .

Pharmacological Comparison

Compound Target Receptor hERG Selectivity Key Structural Determinants Reference
Target Compound CCR2 High 3,4-Dichlorophenyl, benzodioxin carbonyl
Early CCR2 Analogues CCR2 Low High lipophilicity, strong basicity
BD 1008 () Sigma Receptors Not Reported Pyrrolidinyl and dichlorophenethyl groups
A6 () Kinases/Quinazoline Not Reported 4-Chlorophenyl, quinazolinone methyl
Doxazosin () Alpha-1 Adrenergic High Quinazoline, methoxy groups
  • hERG Selectivity : The target compound’s reduced basicity and lipophilicity mitigate hERG inhibition, a critical advancement over earlier CCR2 antagonists .
  • Receptor Affinity : The dichlorophenyl group enhances CCR2 binding specificity, whereas sigma ligands like BD 1008 prioritize dichlorophenethyl motifs .

Q & A

Q. What are the optimal synthetic routes for N-(3,4-dichlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine-1-carboxamide, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the piperazine core. Key steps include:
  • Piperazine Ring Formation : Use of 1,2-diamine derivatives with carbonylating agents (e.g., phosgene analogs) to construct the piperazine backbone .
  • Chlorophenyl Group Attachment : Nucleophilic aromatic substitution (SNAr) with 3,4-dichloroaniline under basic conditions (e.g., K₂CO₃ in DMF) .
  • Benzodioxin Carbonyl Incorporation : Coupling via amide bond formation using carbodiimide-based reagents (e.g., EDCI/HOBt) .
  • Purification : Normal-phase chromatography (e.g., silica gel with methanol/ethyl acetate gradients) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the piperazine ring, dichlorophenyl group (δ 7.2–7.5 ppm for aromatic protons), and benzodioxin carbonyl (δ 165–170 ppm for carbonyl carbon) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion [M+H]⁺ and fragments corresponding to the loss of the dichlorophenyl moiety .
  • Infrared (IR) Spectroscopy : Peaks at ~1680 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C in benzodioxin) validate functional groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups influencing biological activity?

  • Methodological Answer :
  • Systematic Substitution : Synthesize analogs with modifications to the dichlorophenyl (e.g., mono-/trichloro variants) or benzodioxin groups (e.g., replacing oxygen with sulfur) .
  • Biological Assays : Test analogs in receptor-binding assays (e.g., dopamine D3 or serotonin receptors) to correlate substituent effects with activity. Use radioligand displacement assays (IC₅₀ values) and functional cAMP assays .
  • Data Analysis : Apply multivariate regression models to quantify contributions of electronic (Hammett σ) and steric (Taft parameters) effects .

Q. What computational approaches are recommended for predicting binding modes with target receptors?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with homology-built receptors (e.g., dopamine D3). Prioritize docking poses where the dichlorophenyl group occupies hydrophobic pockets .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze hydrogen bonds between the benzodioxin carbonyl and receptor backbone .
  • Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities and validate against experimental IC₅₀ values .

Q. How can discrepancies in pharmacological data from different studies be resolved?

  • Methodological Answer :
  • Standardized Assay Conditions : Ensure consistent buffer pH (e.g., 7.4), temperature (37°C), and cell lines (e.g., HEK293 transfected with human receptors) across studies .
  • Control Experiments : Include reference compounds (e.g., aripiprazole for dopamine receptors) to normalize activity metrics .
  • Meta-Analysis : Use statistical tools (e.g., Cohen’s d) to quantify variability in reported EC₅₀ values and identify outliers due to assay sensitivity or compound batch differences .

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